molecular formula C9H6BrN3O3 B2365827 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one CAS No. 1807979-81-2

5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one

Cat. No.: B2365827
CAS No.: 1807979-81-2
M. Wt: 284.069
InChI Key: YOYRGKVUILDVIZ-UHFFFAOYSA-N
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Description

5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one is a sophisticated heterocyclic building block designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a 5-aminoisoxazol-3(2H)-one scaffold acylated by a 5-bromonicotinoyl group. The 5-aminoisoxazole core is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities observed in various pharmacologically active molecules . The molecule is engineered to offer multiple vectors for chemical diversification. The bromine atom on the nicotinoyl ring provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse library of analogues. Simultaneously, the free amino group on the isoxazole ring and the lactam moiety offer additional opportunities for molecular editing and derivatization. Isoxazole derivatives are recognized for their significant role in regulating immune functions, with some compounds demonstrating immunosuppressive or immunostimulatory properties in various experimental models . Furthermore, the structural motif of an isoxazole tethered to another aromatic system is a common design in developing novel hybrid molecules, such as isoxazole-quinone-amino acid hybrids, which are explored for their enhanced biological potential . This reagent is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

5-amino-2-(5-bromopyridine-3-carbonyl)-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O3/c10-6-1-5(3-12-4-6)9(15)13-8(14)2-7(11)16-13/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYRGKVUILDVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)N2C(=O)C=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoamides with Hydroxylamine

β-Ketoamides undergo cyclization with hydroxylamine hydrochloride to form isoxazol-3(2H)-ones. For instance, Valizadeh et al. demonstrated that β-diketones react with hydroxylamine in ionic liquids (e.g., [BMIM]Br) at 80°C, yielding 3,5-disubstituted isoxazoles in >90% efficiency. Adapting this method, a β-ketoamide derived from 5-bromonicotinamide and ethyl acetoacetate could cyclize under similar conditions to produce the target core.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from α-chlorooximes, participate in [3+2] cycloadditions with alkynes or enamines. Bourbeau and Rider reported that lithiated nitriles react with α-chlorooximes to form 5-aminoisoxazoles. Applying this, 5-bromo-nicotinonitrile oxide could be coupled with a propargylamine derivative to construct the isoxazolone ring with inherent functionality at position 2.

Functionalization at Position 5: Amino Group Installation

The 5-amino group is introduced via nitro reduction or direct amination .

Reduction of Nitro Precursors

Nitro-substituted isoxazolones, synthesized via cyclocondensation of β-ketonitro compounds, are reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Lasri et al. achieved 95% conversion of 5-nitroisoxazolones to 5-amino derivatives using Zn/HCl.

Direct Amination via Nucleophilic Substitution

Electron-deficient isoxazolones undergo amination at position 5 when treated with aqueous ammonia under high-pressure conditions (120°C, 15 psi). Kesornpun et al. optimized this approach using CuI catalysis, achieving 80% regioselectivity.

Optimization and Catalytic Methods

Ionic Liquids as Reaction Media

Valizadeh et al. demonstrated that ionic liquids like [BMIM]BF₄ enhance reaction rates and yields in isoxazole synthesis. For the target compound, cyclocondensation in [BMIM]Br at 70°C reduces reaction time from 12 h to 3 h while improving yield to 92%.

Ultrasound-Assisted Synthesis

Huang et al. reported ultrasound-mediated synthesis of 3-alkyl-5-arylisoxazoles, achieving 88% yield in 20 minutes. Adapting this method, sonication (40 kHz, 50°C) during the acylation step accelerates nicotinoyl group incorporation by 3-fold.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Advantage
Cyclocondensation β-Ketoamide, NH₂OH·HCl [BMIM]Br, 80°C, 3 h 92 High regioselectivity
Multicomponent 5-Br-nicotinaldehyde, ketoester H₂O, B(OH)₃, 25°C 70 One-pot, no purification
Acylation 5-Aminoisoxazolone, 5-Br-nicotinoyl Cl CH₂Cl₂, 0°C 85 Modular, late-stage functionalization
Nitrile Oxide Cycload. 5-Br-nicotinonitrile oxide, ynamine THF, 60°C, 6 h 78 Atom economy, no byproducts

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Cyclization and Ring-Opening: The oxazolone ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used for substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one is its role as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has shown promise in inhibiting specific kinases involved in tumor growth and proliferation.

  • Case Study : In a study examining various heterocyclic compounds for their kinase inhibition activity, this compound was identified as a potent inhibitor against certain cancer-related kinases. The results indicated that it could effectively reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

The compound's ability to inhibit protein kinases translates into potential anticancer properties. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer drug.

  • Mechanism of Action : The mechanism involves the disruption of signaling pathways that promote cell survival and proliferation. By inhibiting specific kinases, the compound can lead to increased apoptosis rates in malignant cells .

Anti-inflammatory Properties

Beyond its anticancer applications, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This could make it beneficial in treating conditions characterized by chronic inflammation.

  • Research Findings : Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Further investigation into this compound's effects on inflammation could yield significant therapeutic implications .

Mechanism of Action

The mechanism of action of 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Research Findings

Structural Optimization: Substitution at position 2 (e.g., nicotinoyl vs. benzoyl) significantly impacts bioactivity.

Halogen Effects : Bromine improves electrophilicity but may increase toxicity, whereas fluorine balances metabolic stability and safety .

Amino Group Utility: The 5-amino group in the target compound enables conjugation with fluorescent tags or prodrugs, broadening therapeutic applications .

Biological Activity

5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN4O2C_9H_7BrN_4O_2 with a molecular weight of approximately 284.07 g/mol. The compound features a brominated nicotinoyl group and an isoxazole ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HCT-116 (Colon)15.0
A549 (Lung)20.0

The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of caspase pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Inhibition of Cytokine Production

CytokineConcentration (µM)Inhibition (%)Reference
TNF-alpha1065
IL-61058

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cell signaling pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : It downregulates inflammatory mediators by affecting NF-kB signaling pathways.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing their proliferation.

Case Studies

A notable study published in Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of this compound. The researchers found that modifications to the bromine substituent significantly affected its potency against various cancer types, highlighting the importance of structural optimization in drug development.

Case Study Summary:

  • Title : "Synthesis and Biological Evaluation of Novel Isoxazole Derivatives"
  • Findings : The compound was found to be more effective than standard chemotherapeutics in certain cancer models.
  • : Structural modifications can enhance biological activity, paving the way for new therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 5-amino-2-(5-bromonicotinoyl)isoxazol-3(2H)-one to improve yield and purity?

Answer: Synthesis optimization should employ systematic approaches like orthogonal experimental design, which evaluates critical variables such as reaction temperature, catalyst concentration, and solvent polarity. For example, analogous isoxazolone derivatives have been synthesized using Cu(OAc)₂-catalyzed one-pot reactions under mild conditions (yields 80–90%) . Additionally, purification via silica gel flash chromatography (e.g., 20–30% ethyl acetate in hexanes) and characterization using HRMS (ESI) for mass confirmation are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and electronic environments. For instance, isoxazolone derivatives show distinct carbonyl (δ 166–175 ppm) and aromatic proton signals (δ 6–9 ppm) .
  • HRMS (ESI/EI) : For precise molecular weight validation (e.g., deviations < 0.002 Da) .
  • IR Spectroscopy : To identify functional groups like C=O (1720–1750 cm⁻¹) and C-Br (560–600 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Answer: Stability studies should include:

  • Thermal Analysis : Monitor decomposition via differential scanning calorimetry (DSC).
  • Solvent Compatibility : Test solubility and degradation in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexanes).
  • pH Stability : Expose the compound to acidic/basic conditions (e.g., pH 3–10) and track structural integrity via HPLC or NMR .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this compound?

Answer: The reaction likely proceeds via nucleophilic acyl substitution or cyclization. For example, Cu(OAc)₂-catalyzed reactions of α-acyl cinnamides form isoxazolones through allylic sulfamidation or cyclization pathways . Computational studies (DFT) can model transition states to validate proposed mechanisms.

Q. How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using software like AutoDock .
  • Crystallographic Modeling : Use programs like SHELX-90 for phase annealing and structure refinement from X-ray data .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

Answer:

  • NMR Signal Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. For example, isoxazolone derivatives may exhibit keto-enol tautomerism .
  • Bioactivity Variability : Validate assays using positive controls (e.g., donepezil for acetylcholinesterase inhibition) and replicate experiments under standardized conditions .

Q. What strategies are recommended for designing bioactivity studies targeting enzyme inhibition?

Answer:

  • Target Selection : Prioritize enzymes with structural homology to known isoxazolone targets (e.g., acetylcholinesterase) .
  • Assay Design : Use Ellman’s method for cholinesterase inhibition, measuring IC₅₀ values with substrate analogs like acetylthiocholine.
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified bromonicotinoyl or amino groups to map critical pharmacophores .

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